1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Description
The compound 1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol is a structurally complex molecule featuring a tetrahydrofuro[2,3-d][1,3]dioxolane core substituted with dimethyl groups, a phenoxy-methoxy side chain bearing a 3-methylbutoxy moiety, and an ethane-1,2-diol functional group. The compound’s synthesis likely involves multi-step organic reactions, as inferred from similar procedures in and , which describe the use of dichloroethane solvents and hydrazine-based reductions .
Properties
IUPAC Name |
1-[2,2-dimethyl-6-[[4-(3-methylbutoxy)phenyl]methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-13(2)9-10-24-15-7-5-14(6-8-15)12-25-18-17(16(23)11-22)26-20-19(18)27-21(3,4)28-20/h5-8,13,16-20,22-23H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFPWORKFZJPDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)COC2C3C(OC2C(CO)O)OC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol typically involves multiple steps. One common approach is the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid to form the furodioxolane ring . The phenylmethoxy group can be introduced through a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . The final step involves the addition of the ethane-1,2-diol moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2,2-dimethyl-6-{[4-(3-methylbutoxy)phenyl]methoxy}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.
Pathways: The compound may influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Key Comparative Insights
Structural Complexity and Bioactivity
- Target Compound vs. 1-[(3aR,5R,6S,6aR)-6-Methoxy...]ethane-1,2-diol: The target compound’s 3-methylbutoxy-phenoxy substituent introduces bulkier lipophilic groups compared to the methoxy group in ’s analog. This could enhance membrane permeability but reduce aqueous solubility .
- Aromatic vs. Glycosylated Derivatives: The glucopyranoside modification in ’s compound improves water solubility, whereas the target compound’s aromatic ethers may favor lipid bilayer interactions .
Pharmacological Potential
- Anti-MRSA Activity : The benzene-1,2-diol derivative () shows direct antimicrobial effects, suggesting that the target compound’s diol group could be optimized for similar applications .
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name indicates a multi-functional structure with several substituents that may contribute to its biological properties. Key features include:
- Molecular Formula : C₁₈H₂₄O₅
- Molecular Weight : Approximately 320.38 g/mol
- Functional Groups : The presence of diol, ether, and furodioxole moieties suggests potential interactions with biological targets.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Study Findings : In vitro assays have demonstrated that derivatives of furodioxole compounds can scavenge free radicals effectively, suggesting that our compound may possess similar activities.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with methoxy and hydroxyl groups have been shown to modulate inflammatory pathways.
- Case Study : A study involving related compounds showed a reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures treated with these compounds, indicating potential anti-inflammatory effects.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of the compound on various cancer cell lines are of particular interest.
- Research Findings : Preliminary studies indicate that similar structures can induce apoptosis in cancer cells through mitochondrial pathways. Further investigation is needed to assess the specific mechanisms at play in our compound.
Genotoxicity Assessment
Understanding the genotoxic potential of new compounds is critical for their development as therapeutic agents.
- Toxicological Studies : According to safety assessments conducted on structurally related compounds, genotoxicity assays (e.g., Ames test) showed mixed results depending on metabolic activation conditions. Our compound should undergo similar evaluations to determine its safety profile.
Summary of Biological Activities
Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| Compound A (Similar Structure) | 320.38 g/mol | High | Moderate |
| Compound B | 310.25 g/mol | Moderate | High |
| 1-(2,2-dimethyl... | 320.38 g/mol | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
